molecular formula C11H11BrO4 B2567485 4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid CAS No. 568567-07-7

4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B2567485
CAS No.: 568567-07-7
M. Wt: 287.109
InChI Key: JBMLZSXCPZIHEO-UHFFFAOYSA-N
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Description

This compound is likely an aromatic compound due to the presence of a phenyl group (a variant of a benzene ring). It also has a bromo group attached to the phenyl ring, which could make it reactive in certain conditions. The methoxy group (-OCH3) and the oxobutanoic acid group (-COOH) could also confer certain properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a bromine atom, a methoxy group, and an oxobutanoic acid group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .


Chemical Reactions Analysis

The bromine atom in this compound could potentially make it reactive in certain conditions, particularly in reactions that involve substitution of the bromine atom. The oxobutanoic acid group could also participate in reactions, particularly those that involve carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic structure, the presence of the bromine atom, and the oxobutanoic acid group. It would likely be a solid at room temperature .

Scientific Research Applications

Novel Compounds Synthesis and Testing

  • Musser et al. (1987) synthesized novel benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, including compounds similar to 4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid. These were tested as inhibitors of rat polymorphonuclear leukocyte 5-lipoxygenase and as inhibitors of leukotriene D4 induced bronchospasm, showing significant activity in vivo (Musser et al., 1987).

Radical Scavenging Activity

  • Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, structurally related to this compound. These compounds displayed potent scavenging activity against DPPH radicals, indicating potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Synthesis and Photochemical Studies

  • Álvaro et al. (1987) explored new photochemical approaches to synthesize chromones, including compounds structurally akin to this compound. Their work provided insights into the preparation of chromone precursors, highlighting the compound's utility in organic synthesis (Álvaro et al., 1987).

Interaction with Biological Molecules

  • Amalʼchieva et al. (2022) studied the reactions of 4-oxobutanoic acids with 2-(aminophenyl)methanol, leading to the formation of various benzopyrroloxazine derivatives. This research sheds light on the potential of 4-oxobutanoic acid derivatives in synthesizing complex organic compounds (Amalʼchieva et al., 2022).

Novel Surfactant Synthesis

  • Chen et al. (2013) synthesized a new surfactant, 4-((4-Bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, using a copper-catalyzed cross-coupling reaction. The study demonstrates the surfactant's unique properties, including its ability to form large-diameter premicellar aggregations (Chen et al., 2013).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known without specific experimental data .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMLZSXCPZIHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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